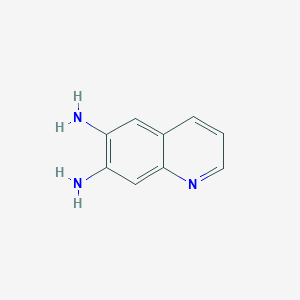

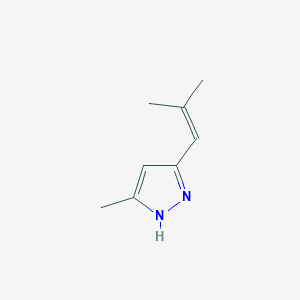

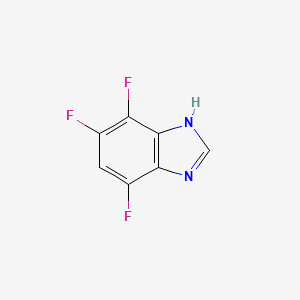

![molecular formula C7H3BrFN3O B3350298 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 267243-49-2](/img/structure/B3350298.png)

7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one

Overview

Description

7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[3,2-d]pyrimidin-4(3H)-one derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Tyrosine Kinase Inhibitors

- Research Application: Utilized in the synthesis of inhibitors for the epidermal growth factor receptor (EGFR).

- Details: Compounds in the pyrido[3,2-d]pyrimidine series, synthesized using 7-bromo-6-fluoropyrido[3,2-d]pyrimidine, have been evaluated for their ability to inhibit phosphorylation of EGFR. These compounds are potent irreversible inhibitors of the isolated EGFR enzyme and have shown efficacy in cellular autophosphorylation assays. They exhibit potential in anti-tumor activities and have been considered for clinical evaluation (Smaill et al., 2000).

Heterocyclic Chemistry and Crystallography

- Research Application: Investigating hydrogen-bonding patterns in pharmaceuticals and model systems.

- Details: The compound has been used in studies examining the hydrogen-bonding patterns and tautomeric forms in crystals. This is crucial for understanding the structural behavior of active pharmaceutical ingredients (Gerhardt & Bolte, 2016).

Synthesis of Kinase Inhibitors

- Research Application: Synthesis of novel inhibitors against Ser/Thr kinases.

- Details: 7-Substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, synthesized from intermediates derived from 7-bromo-6-fluoropyrido[3,2-d]pyrimidine, have been studied for their inhibitory activity against a series of Ser/Thr kinases. This highlights its role in the development of potential therapeutics (Deau et al., 2013).

Antiviral and Antitumor Activities

- Research Application: Development of compounds with antiviral and antitumor properties.

- Details: Derivatives of pyrazolo[3,4-d]pyrimidine, synthesized using 7-bromo-6-fluoropyrido[3,2-d]pyrimidine, have been tested for their biological activities. These compounds, particularly the guanosine analogues, have shown significant activity against viruses like measles and moderate antitumor activity (Petrie et al., 1985).

Synthesis of Heterocyclic Compounds

- Research Application: Facilitating the synthesis of various heterocyclic compounds.

- Details: The compound has been used as an intermediate in the preparation of diverse heterocyclic compounds, demonstrating its versatility in synthetic chemistry. This includes the synthesis of thiadiazolo[3,2-α]pyrimidin-7-ones and thienopyrimidines, which could have potential applications in medicinal chemistry and drug development (Safarov et al., 2005); (Madkour et al., 2009).

Inhibition of EGFR Autophosphorylation

- Research Application: Development of ATP binding site inhibitors for tyrosine kinase activity of EGFR.

- Details: Pyrido[d]pyrimidines synthesized using 7-bromo-6-fluoropyrido[3,2-d]pyrimidine have been shown to be potent inhibitors of the EGFR's tyrosine kinase function. These compounds demonstrate significant variations in inhibitory activity based on their structural differences, offering insights for the development of targeted cancer therapies (Rewcastle et al., 1996).

Novel Synthesis Methods

- Research Application: Exploration of new synthetic pathways for heterocyclic compounds.

- Details: Research has been conducted on novel synthetic methods using 7-bromo-6-fluoropyrido[3,2-d]pyrimidine as a starting material or intermediate. These methods have led to the creation of new compounds with potential biological activities, illustrating the compound's utility in innovative synthetic approaches (Desai, 2006).

Biological Activity and Radioligand Development

- Research Application: Development of radioligands for receptor study and evaluation of biological activities.

- Details: Derivatives of pyrido[2,3-d]pyrimidin-4-yl amine, prepared using 7-bromo-6-fluoropyrido[3,2-d]pyrimidine, have been used to create novel radioligands for studying receptors like the corticotropin-releasing hormone type 1 receptor. This research is significant for pharmacological studies and drug development (Hsin et al., 2000).

properties

IUPAC Name |

7-bromo-6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN3O/c8-3-1-4-5(12-6(3)9)7(13)11-2-10-4/h1-2H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPENCQWFNVRLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=C1Br)F)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442150 | |

| Record name | 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267243-49-2 | |

| Record name | 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

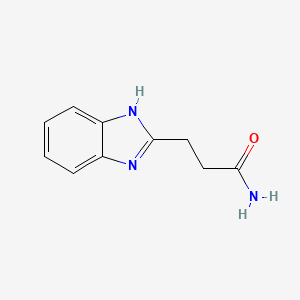

![2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3350234.png)

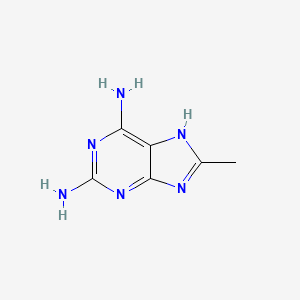

![Benzo[1,2-b:5,4-b']difuran](/img/structure/B3350286.png)

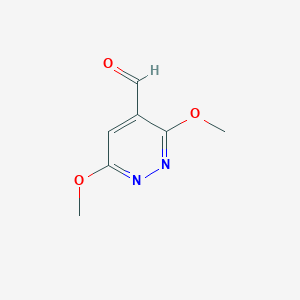

![3H-Pyrrolo[1,2-a]indol-3-one, 1,2-dihydro-](/img/structure/B3350291.png)

![2H-Cyclopenta[d]pyridazine](/img/structure/B3350328.png)